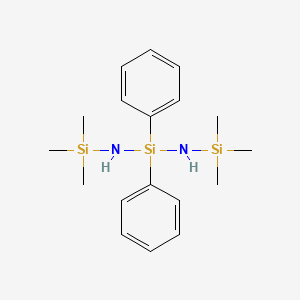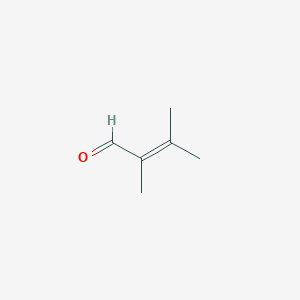
2,3-Dimethyl-but-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-but-2-enal is an organic compound with the molecular formula C6H10O. It is an aldehyde with a double bond between the second and third carbon atoms and two methyl groups attached to the second and third carbon atoms. This compound is known for its distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-but-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of acetone and acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enal.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as distillation and purification to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-Dimethyl-but-2-enoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 2,3-Dimethyl-but-2-enol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 2,3-Dimethyl-but-2-enoic acid.
Reduction: 2,3-Dimethyl-but-2-enol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
2,3-Dimethyl-but-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-but-2-enal involves its reactivity with nucleophiles and electrophiles. The double bond and aldehyde group make it susceptible to addition and substitution reactions. The compound can form adducts with various biomolecules, influencing biological pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-but-2-ene: Similar structure but lacks the aldehyde group.
2,3-Dimethyl-but-2-enoic acid: An oxidized form of 2,3-Dimethyl-but-2-enal.
2,3-Dimethyl-but-2-enol: A reduced form of this compound.
Uniqueness
This compound is unique due to its combination of an aldehyde group and a double bond, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
IUPAC Name |
2,3-dimethylbut-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(2)6(3)4-7/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZRMLYTKMPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451989 |
Source


|
| Record name | 2,3-dimethyl-but-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-14-5 |
Source


|
| Record name | 2,3-dimethyl-but-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
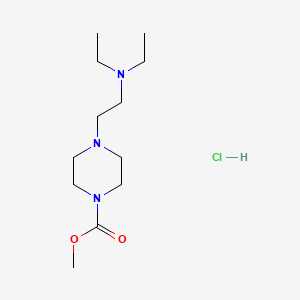
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)


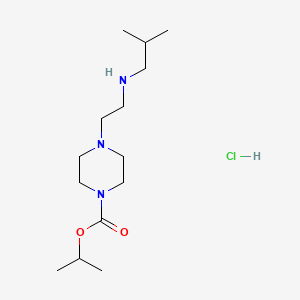
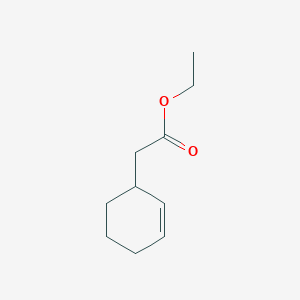
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)




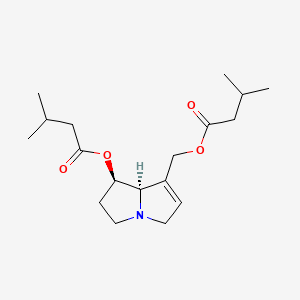
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
